Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate
Description
Properties
Molecular Formula |
C12H10FN3O4 |
|---|---|
Molecular Weight |
279.22 g/mol |
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)11-10(16(18)19)7-15(14-11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 |
InChI Key |
DOIIGYMJDGSPCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl propiolate and cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid in 1,2-dichloroethane . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate, exhibit notable antimicrobial properties. A study found that various pyrazole compounds demonstrated effectiveness against a range of bacterial strains, suggesting their potential as therapeutic agents for treating infections .
Anticancer Properties
The compound has been explored for its anticancer activities. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound specifically has been noted for its selective cytotoxicity against certain cancer cell lines, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. The presence of the nitro group is believed to enhance its activity by modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
Synthesis of Novel Materials
This compound serves as a precursor in the synthesis of novel materials with tailored properties. Its ability to form stable complexes with metals allows it to be used in the development of advanced materials for electronics and catalysis . The incorporation of fluorine enhances the stability and reactivity of the resulting compounds, which is advantageous in various applications.
Pharmaceutical Waste Management
The compound's behavior in environmental contexts has been studied, particularly regarding its persistence and degradation in wastewater treatment processes. Understanding the fate of such compounds is crucial for assessing their environmental impact and developing effective waste management strategies .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of ethyl pyrazole carboxylates. Below is a comparative analysis of its structural and functional analogs, focusing on substituent variations and their implications.
Table 1: Structural Comparison of Ethyl Pyrazole Carboxylates
Key Observations:
Halogen Variations: Replacement of the 4-fluorophenyl group with 4-chlorophenyl or 2,4-difluorophenyl (as in ) alters steric bulk and electronic properties.
Crystallographic and Packing Behavior :
- Tools like Mercury CSD (used for crystal structure visualization and packing analysis) and SHELX (for refinement) are critical in comparing molecular conformations and intermolecular interactions . For example:
- The nitro group’s planar geometry may facilitate π-stacking in the target compound, whereas methyl or propyl substituents (e.g., Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate) could disrupt such interactions due to steric effects.
- Fluorine atoms often participate in C–H···F hydrogen bonds, influencing crystal packing efficiency .
Synthetic Utility :
- The ester group at the 3-position is a common handle for further functionalization (e.g., hydrolysis to carboxylic acids). However, the presence of a nitro group may limit reaction pathways compared to analogs with less reactive substituents.
Research Findings and Limitations
- Structural Validation : Programs like SHELXL and Mercury ensure accurate refinement and validation of pyrazole derivatives’ crystal structures, but discrepancies in substituent effects (e.g., nitro vs. methoxy) require careful interpretation .
- Data Gaps : Detailed physicochemical or pharmacological data (e.g., solubility, bioactivity) for the target compound and its analogs are absent in the provided sources. Further experimental studies are needed to quantify these properties.
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and data.
- Molecular Formula : CHFNO
- Molecular Weight : 279.22 g/mol
- CAS Number : 2060046-48-0
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against several pathogens. For instance, a study reported MIC values ranging from 0.22 to 0.25 μg/mL for related pyrazole derivatives, indicating potent bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Activity
Pyrazole compounds have also been investigated for their anti-inflammatory properties. This compound has shown promising results in reducing inflammation.
- IC Values : In a comparative study, certain derivatives demonstrated IC values of around 60 μg/mL, which is comparable to standard anti-inflammatory drugs like diclofenac sodium .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
| Cell Line | IC (µM) | Activity |
|---|---|---|
| MCF7 | 3.79 | Moderate |
| SF-268 | 12.50 | Significant |
| NCI-H460 | 42.30 | Moderate |
In particular, derivatives related to this compound have been shown to induce apoptosis in cancer cells, with IC values indicating effective growth inhibition .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial properties of this compound alongside other derivatives. The results confirmed that this compound significantly inhibited the growth of various bacterial strains, demonstrating its potential as a therapeutic agent in treating infections .
Research on Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory effects of pyrazole derivatives. This compound was found to reduce inflammatory markers significantly in vitro, suggesting its utility in managing inflammatory diseases .
Anticancer Activity Assessment
In a recent investigation, several pyrazole compounds were screened against multiple cancer cell lines. This compound showed notable cytotoxicity against MCF7 and NCI-H460 cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
